molecular formula C23H26N2O3S B12196311 1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

Cat. No.: B12196311
M. Wt: 410.5 g/mol
InChI Key: PWCTVRXQKUMLHC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.

    Substitution with Dimethylphenyl Group:

    Attachment of Methoxynaphthalenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring with 4-methoxynaphthalene-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: The compound may act as an agonist or antagonist at certain receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit specific enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylphenyl)piperazine: Lacks the methoxynaphthalenylsulfonyl group, potentially resulting in different biological activity.

    4-[(4-Methoxynaphthalen-1-yl)sulfonyl]piperazine: Lacks the dimethylphenyl group, which may affect its chemical properties and applications.

Uniqueness

The unique combination of the dimethylphenyl and methoxynaphthalenylsulfonyl groups in 1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine

InChI

InChI=1S/C23H26N2O3S/c1-17-7-6-8-18(2)23(17)24-13-15-25(16-14-24)29(26,27)22-12-11-21(28-3)19-9-4-5-10-20(19)22/h4-12H,13-16H2,1-3H3

InChI Key

PWCTVRXQKUMLHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC

Origin of Product

United States

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